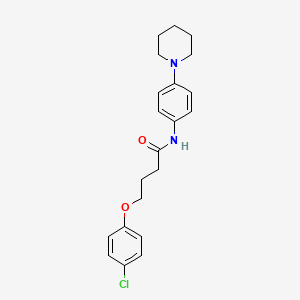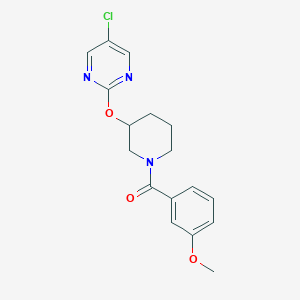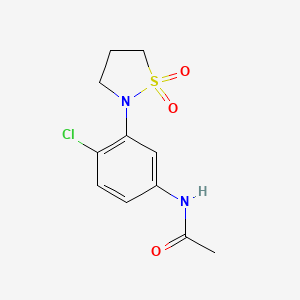
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Chlorophenols, which are structurally related to 4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, have been extensively studied for their environmental presence and degradation pathways. These compounds are known for their persistence in the environment and potential toxic effects on aquatic life. Research indicates that chlorophenols can undergo biodegradation in aquatic environments, highlighting the importance of understanding microbial interactions and degradation mechanisms to mitigate their impact (Peng et al., 2016).
Toxicity and Environmental Fate
The toxicity and environmental fate of compounds similar to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of scientific scrutiny. Studies have shown that 2,4-D can exhibit toxic effects on non-target organisms, raising concerns about its widespread use and detection in various ecosystems. These findings stress the need for regulatory measures and further research on the environmental fate and toxicological impacts of such compounds (Islam et al., 2017).
Herbicide Impact and Biodegradation
Herbicides based on chlorophenoxy compounds, including structures related to this compound, are widely used in agriculture. The environmental impact and biodegradation of these herbicides have been extensively reviewed, highlighting the role of microorganisms in their decomposition. This research underscores the ecological importance of identifying and enhancing microbial communities capable of degrading such pollutants, thereby reducing their environmental footprint (Magnoli et al., 2020).
Sorption Mechanisms
The sorption behavior of chlorophenoxy herbicides, closely related to this compound, on soil and organic matter has been thoroughly investigated. Understanding the interactions between these compounds and various environmental matrices is crucial for predicting their mobility, bioavailability, and potential for bioaccumulation. This knowledge is fundamental for assessing environmental risks and developing strategies for pollution control and remediation (Werner et al., 2012).
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-17-6-12-20(13-7-17)26-16-4-5-21(25)23-18-8-10-19(11-9-18)24-14-2-1-3-15-24/h6-13H,1-5,14-16H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDVXDZCQGZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)





![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)
